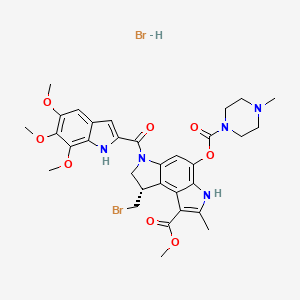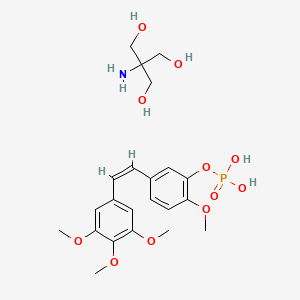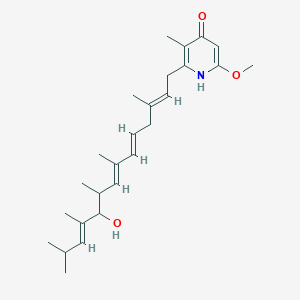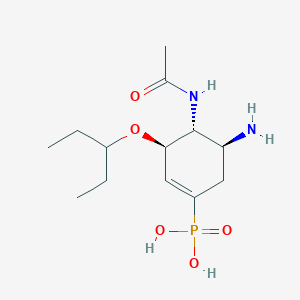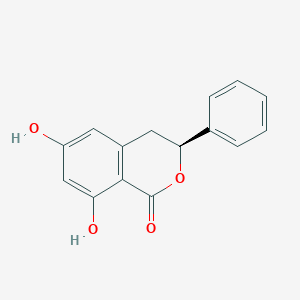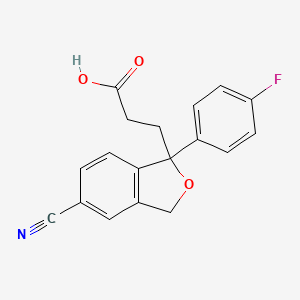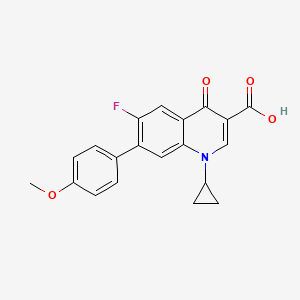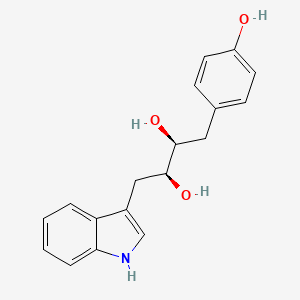
Diolmycin A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diolmycin A2 is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Structural Elucidation and Synthesis
Diolmycin A2, along with its stereoisomers A1, B1, and B2, are novel anticoccidial agents with their structures determined through spectroscopic analyses. Diolmycin A2 is identified as the threo-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. This has been confirmed by the chemical synthesis of its erythro-isomer (Tabata et al., 1993). Additionally, an enantioselective synthesis of (+)-diolmycin A2 has been achieved, starting from 4-hydroxybenzaldehyde, utilizing Sharpless asymmetric dihydroxylation and regioselective C-3 indole coupling (Fernandes et al., 2002).
Anticoccidial Properties
Diolmycin A2 was identified as an anticoccidial compound produced by Streptomyces sp. WK-2955. It demonstrated significant inhibitory effects on the growth of Eimeria tenella in an in vitro assay system, showcasing its potential as an anticoccidial agent (Tabata et al., 1993).
Application in Asymmetric Synthesis
The antibiotic's structure has also been leveraged in the field of asymmetric synthesis. For instance, ytterbium(III) trifluoromethanesulfonate catalyzed high-pressure reactions of epoxides with indole for the enantioselective synthesis of (+)-diolmycin A2, illustrating its utility in synthetic organic chemistry (Kotsuki et al., 1996).
Propriétés
Nom du produit |
Diolmycin A2 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(2S,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18-/m0/s1 |
Clé InChI |
WSPKULGBZAOXCJ-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]([C@H](CC3=CC=C(C=C3)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(CC3=CC=C(C=C3)O)O)O |
Synonymes |
1-(3-indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol diolmycin A1 diolmycin A2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



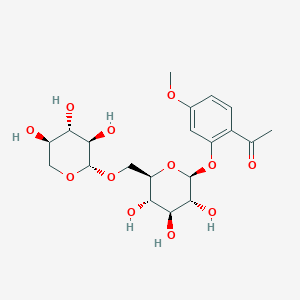
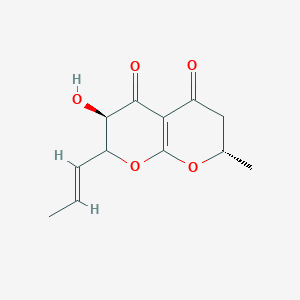
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)
